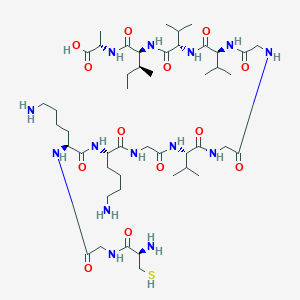

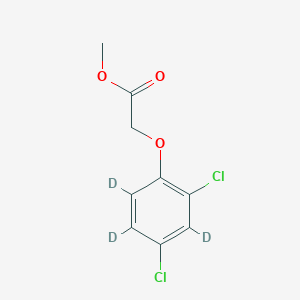

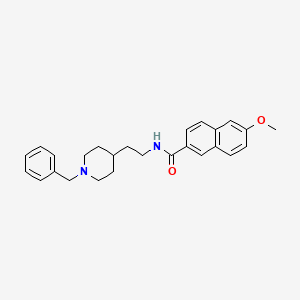

![molecular formula C10H13N5O4 B12396109 2-amino-9-[(2S,4S,5S)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-1H-purin-6-one CAS No. 269061-67-8](/img/structure/B12396109.png)

2-amino-9-[(2S,4S,5S)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-1H-purin-6-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2’-Deoxy-L-guanosine is a nucleoside composed of the purine nucleobase guanine linked by its N9 nitrogen to the C1 carbon of deoxyribose. It is similar to guanosine, but with one hydroxyl group removed from the 2’ position of the ribose sugar, making it deoxyribose . This compound is a key intermediate in the synthesis of DNA and plays a crucial role in various biological processes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Deoxy-L-guanosine can be achieved through both chemical and enzymatic methods. One efficient synthetic route involves the use of thymidine phosphorylase from Escherichia coli and purine nucleoside phosphorylase from Brevibacterium acetylicum in a one-pot whole cell catalysis . This method employs thymidine and guanine as substrates and has been optimized to achieve a high conversion rate and yield.

Industrial Production Methods

For industrial production, the enzymatic synthesis method is preferred due to its higher atom economy and lower environmental impact compared to traditional chemical methods . The process involves the semi-rational design of enzymes to improve their activity and the coordination of enzyme expression to create a robust whole cell catalyst capable of producing 2’-Deoxy-L-guanosine efficiently.

Análisis De Reacciones Químicas

Types of Reactions

2’-Deoxy-L-guanosine undergoes various chemical reactions, including oxidation, reduction, and substitution. It is particularly susceptible to oxidative damage due to its electron-rich nature .

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide.

Major Products

The major products formed from these reactions include oxidized derivatives such as 8-Oxo-7, 8-dihydro-2’-deoxyguanosine, which is a biomarker for oxidative stress .

Aplicaciones Científicas De Investigación

2’-Deoxy-L-guanosine has a wide range of applications in scientific research:

Mecanismo De Acción

2’-Deoxy-L-guanosine exerts its effects primarily through its incorporation into DNA. Upon sequential phosphorylation by kinases, it forms deoxyguanosine triphosphate, which is used by DNA polymerases and reverse transcriptases to synthesize DNA . This compound also participates in signal transduction pathways by being phosphorylated to guanosine monophosphate, cyclic guanosine monophosphate, guanosine diphosphate, and guanosine triphosphate .

Comparación Con Compuestos Similares

Similar Compounds

Guanosine: Similar to 2’-Deoxy-L-guanosine but contains a hydroxyl group at the 2’ position of the ribose sugar.

2’-Deoxyadenosine: Another deoxyribonucleoside, but with adenine as the nucleobase.

2’-Deoxycytidine: Contains cytosine as the nucleobase.

Uniqueness

2’-Deoxy-L-guanosine is unique due to its specific role in DNA synthesis and repair, as well as its susceptibility to oxidative damage, making it a valuable tool for studying oxidative stress and its effects on nucleic acids .

Propiedades

Número CAS |

269061-67-8 |

|---|---|

Fórmula molecular |

C10H13N5O4 |

Peso molecular |

267.24 g/mol |

Nombre IUPAC |

2-amino-9-[(2S,4S,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |

InChI |

InChI=1S/C10H13N5O4/c11-10-13-8-7(9(18)14-10)12-3-15(8)6-1-4(17)5(2-16)19-6/h3-6,16-17H,1-2H2,(H3,11,13,14,18)/t4-,5-,6-/m0/s1 |

Clave InChI |

YKBGVTZYEHREMT-ZLUOBGJFSA-N |

SMILES isomérico |

C1[C@@H]([C@@H](O[C@@H]1N2C=NC3=C2N=C(NC3=O)N)CO)O |

SMILES canónico |

C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

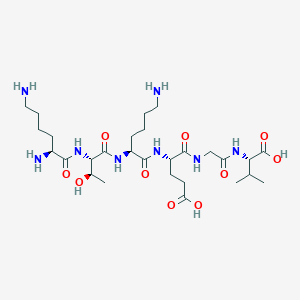

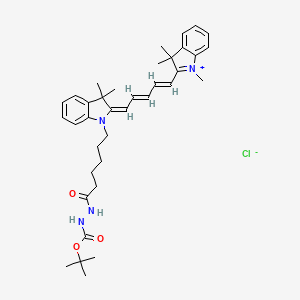

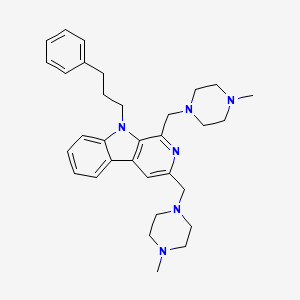

![(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoic acid](/img/structure/B12396088.png)

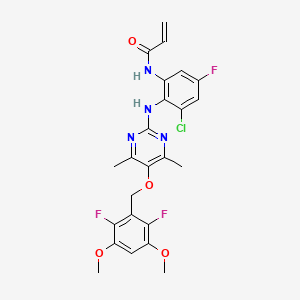

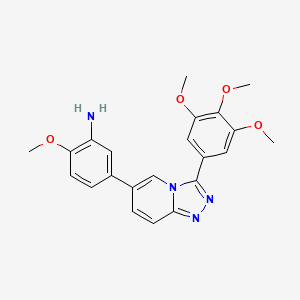

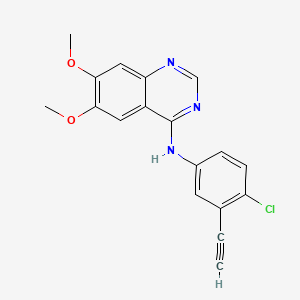

![5-[[3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)propanoyl-methylamino]methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B12396099.png)